molecular formula C13H24N2O2 B6236080 rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis CAS No. 2165902-63-4

rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis

Cat. No. B6236080
CAS RN: 2165902-63-4
M. Wt: 240.3
InChI Key:
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Description

“rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis” is a chemical compound. It is a powder at room temperature . The IUPAC name for this compound is tert-butyl (4aR,8aS)-octahydro-1,6-naphthyridine-1 (2H)-carboxylate . The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13 (2,3)17-12 (16)15-8-4-5-10-9-14-7-6-11 (10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1 .


Molecular Structure Analysis

The molecular weight of this compound is 276.81 . The InChI key for this compound is AUZLJQQXMOLXDJ-DHXVBOOMSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis involves the cyclization of a suitable precursor molecule. The precursor molecule can be synthesized using a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": [ "2,6-dimethylpyridine", "ethyl acetoacetate", "tert-butyl bromoacetate", "sodium hydride", "ethyl 2-bromoacetate", "sodium methoxide", "1,2-dibromoethane", "sodium borohydride", "acetic acid", "sodium hydroxide", "1,6-dibromohexane", "sodium cyanoborohydride", "acetic anhydride", "triethylamine", "p-toluenesulfonic acid", "magnesium sulfate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)acetate by reacting 2,6-dimethylpyridine with ethyl acetoacetate in the presence of p-toluenesulfonic acid.", "Step 2: Synthesis of tert-butyl 2-(2,6-dimethylpyridin-4-yl)acetate by reacting ethyl 2-(2,6-dimethylpyridin-4-yl)acetate with tert-butyl bromoacetate in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutanoate by reacting tert-butyl 2-(2,6-dimethylpyridin-4-yl)acetate with sodium methoxide followed by acidification with acetic acid.", "Step 4: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-bromoacetate by reacting ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutanoate with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 5: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-bromoacetyl)acetate by reacting ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-bromoacetate with 1,2-dibromoethane in the presence of sodium borohydride.", "Step 6: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-(2-bromoacetyl)acetoxy)acetate by reacting ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-bromoacetyl)acetate with sodium methoxide followed by acidification with acetic acid.", "Step 7: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-(2-hydroxyacetyl)acetoxy)acetate by reacting ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-(2-bromoacetyl)acetoxy)acetate with sodium borohydride followed by acidification with acetic acid.", "Step 8: Synthesis of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-(2-hydroxyacetyl)acetoxy)butanoate by reacting ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-(2-hydroxyacetyl)acetoxy)acetate with 1,6-dibromohexane in the presence of sodium cyanoborohydride.", "Step 9: Synthesis of rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis by cyclization of ethyl 2-(2,6-dimethylpyridin-4-yl)-3-oxobutan-1-yl 2-(2-(2-hydroxyacetyl)acetoxy)butanoate in the presence of triethylamine and magnesium sulfate followed by acidification with acetic acid and neutralization with sodium bicarbonate and sodium chloride." ] }

CAS RN

2165902-63-4

Product Name

rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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